molecular formula C15H11BrClN3O B12180455 2-(6-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide

Katalognummer: B12180455
Molekulargewicht: 364.62 g/mol
InChI-Schlüssel: LKDZWIIXBCXWTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a brominated indole ring and a chlorinated pyridine ring connected by an acetamide linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of Acetamide Linkage: The brominated indole is then reacted with 2-chloro-N-(5-chloropyridin-2-yl)acetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions can occur at the acetamide linkage or the pyridine ring.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated indole derivative, while reduction could produce a dechlorinated pyridine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Wirkmechanismus

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-indol-3-yl)-N-(5-chloropyridin-2-yl)acetamide: Lacks the bromine atom on the indole ring.

    2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide: Lacks the chlorine atom on the pyridine ring.

    2-(6-bromo-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide: Has a methyl group instead of a chlorine atom on the pyridine ring.

Uniqueness

The presence of both bromine and chlorine atoms in 2-(6-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide may confer unique chemical and biological properties, such as enhanced reactivity or increased binding affinity to certain biological targets.

Eigenschaften

Molekularformel

C15H11BrClN3O

Molekulargewicht

364.62 g/mol

IUPAC-Name

2-(6-bromoindol-1-yl)-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C15H11BrClN3O/c16-11-2-1-10-5-6-20(13(10)7-11)9-15(21)19-14-4-3-12(17)8-18-14/h1-8H,9H2,(H,18,19,21)

InChI-Schlüssel

LKDZWIIXBCXWTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=C(C=C3)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.